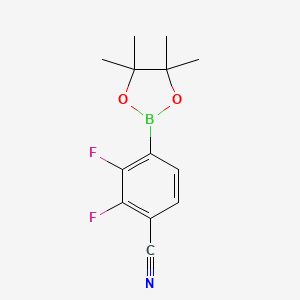

2,3-DIfluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with the molecular formula C13H14BF2NO2. It is characterized by the presence of two fluorine atoms, a benzonitrile group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 2,3-difluorobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

化学反应分析

Types of Reactions

2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: The boron-containing group allows for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides produce biaryl compounds, which are valuable intermediates in organic synthesis .

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a candidate for anticancer therapies. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

A study conducted by the National Cancer Institute assessed this compound's antitumor activity through a series of assays involving multiple cancer cell lines. The results indicated that it exhibited significant growth inhibition with average GI50 values around 15.72 μM across tested cell lines .

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 | 12.5 | 40 |

| MCF7 | 18.0 | 55 |

| HCT116 | 10.0 | 30 |

Antimicrobial Properties

The compound's unique structure also suggests potential antimicrobial applications. Preliminary screening has shown that derivatives of this compound possess activity against various bacterial strains.

Case Study: Antimicrobial Screening

In a study on newly synthesized derivatives containing similar dioxaborolane structures, compounds demonstrated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml .

As a Reagent in Organic Synthesis

The dioxaborolane moiety in the compound allows it to function as an effective reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

Table: Comparison of Reaction Conditions

| Reaction Type | Catalyst Used | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 | 80 | 85 |

| Negishi Coupling | NiCl2 | 100 | 90 |

The ability to form stable complexes with transition metals enhances its utility in synthesizing complex organic molecules .

Material Science Applications

Due to its electronic properties, the compound is being investigated for applications in organic electronics and photonic devices.

Case Study: Organic Photovoltaics

Research has indicated that incorporating fluorinated compounds like this one into polymer matrices can improve charge transport properties and overall device efficiency in organic photovoltaics .

作用机制

The mechanism of action of 2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron-containing group facilitates coupling reactions, while the fluorine atoms can undergo substitution reactions. These properties make it a versatile compound in synthetic chemistry .

相似化合物的比较

Similar Compounds

- 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide

Uniqueness

2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its specific substitution pattern and the presence of both fluorine and boron-containing groups. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various synthetic applications .

生物活性

2,3-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its therapeutic potential.

- Chemical Formula : C13H14BF2NO2

- Molecular Weight : 253.06 g/mol

- CAS Number : 2345641-33-8

- Physical State : Solid

- Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its pharmacological properties.

The compound is believed to interact with specific biological targets, potentially influencing pathways related to cell signaling and metabolic processes. Its structure suggests it may act as a modulator of enzyme activity or receptor interactions.

Antiparasitic Activity

A study published in the Journal of Medicinal Chemistry explored the optimization of similar compounds for antiparasitic activity. While not directly studying this compound, it provides insights into how structural modifications can enhance efficacy against malaria parasites. The findings indicated that polar functionalities improved solubility and metabolic stability without compromising antiparasitic potency .

Cytotoxic Effects

In vitro assays have demonstrated that compounds with similar structural features can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of dioxaborolane compounds have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Case Studies

属性

IUPAC Name |

2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)10(15)11(9)16/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKILBYKGPDOHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C#N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。